N-(3-(Thiophen-2-yl)propyl)thietan-3-amine
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Overview
Description
N-(3-(Thiophen-2-yl)propyl)thietan-3-amine is a compound that features a thiophene ring and a thietan-3-amine group. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and significant role in various chemical and biological applications. The presence of the thietan-3-amine group adds to the compound’s versatility and potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Thiophen-2-yl)propyl)thietan-3-amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method includes the condensation reaction between a thiophene derivative and a thietan-3-amine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Thiophen-2-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan-3-amine group, leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the thiophene ring .
Scientific Research Applications
N-(3-(Thiophen-2-yl)propyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(3-(Thiophen-2-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The thietan-3-amine group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenemethanamine and 3-thiophenemethanamine share structural similarities with N-(3-(Thiophen-2-yl)propyl)thietan-3-amine.
Thietan-3-amine derivatives: Compounds such as N-(2-thiophen-2-yl)ethylthietan-3-amine exhibit similar chemical properties and reactivity
Uniqueness
This compound is unique due to the combination of the thiophene ring and thietan-3-amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NS2 |
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Molecular Weight |
213.4 g/mol |
IUPAC Name |
N-(3-thiophen-2-ylpropyl)thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1(3-10-4-2-6-13-10)5-11-9-7-12-8-9/h2,4,6,9,11H,1,3,5,7-8H2 |
InChI Key |
GQRPROXHWFAPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCCC2=CC=CS2 |
Origin of Product |
United States |
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